L-2-Aminoadipinsäure

Übersicht

Beschreibung

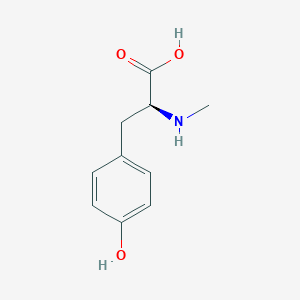

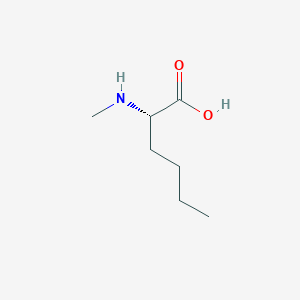

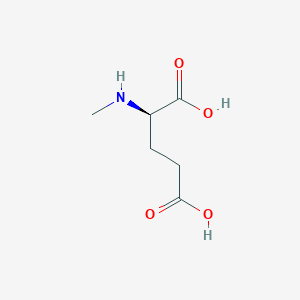

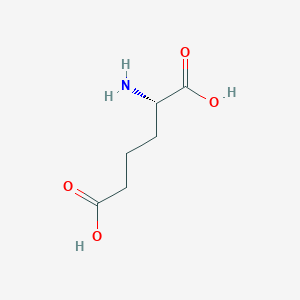

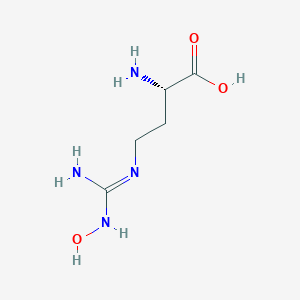

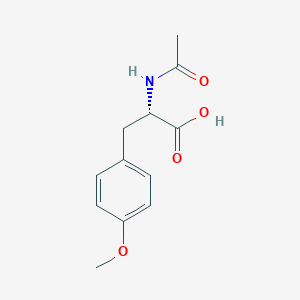

L-2-Aminoadipic acid, also known as (S)-2-aminohexanedioic acid, is a non-proteinogenic amino acid that plays a significant role in the lysine degradation pathway. It is a structural analog of glutamine and is involved in various metabolic processes. This compound is of interest due to its potential implications in metabolic disorders and its role as a biomarker for diabetes risk .

Wissenschaftliche Forschungsanwendungen

L-2-Aminoadipinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Vorläufer bei der Synthese verschiedener Verbindungen verwendet.

Biologie: Sie dient als Gliotoxin, das in Forschungsstudien spezifisch für Astrozyten ist.

Industrie: Sie wird bei der Herstellung bestimmter Pharmazeutika und als interner Standard bei der Aminosäureanalyse verwendet

5. Wirkmechanismus

This compound übt ihre Wirkungen hauptsächlich durch ihre Interaktion mit Stoffwechselwegen aus. Sie hemmt Enzyme wie Glutaminsynthetase und γ-Glutamylcysteinsynthetase, die für den Aminosäurestoffwechsel von entscheidender Bedeutung sind . Zusätzlich moduliert sie den Glukosestoffwechsel und es wurde gezeigt, dass sie die Insulinsekretion verstärkt, wodurch der Glukosehaushalt beeinflusst wird .

Ähnliche Verbindungen:

- L-2-Aminobuttersäure

- L-Glutaminsäure

- L-Asparaginsäure

- D-2-Aminoadipinsäure

Vergleich: this compound ist aufgrund ihrer spezifischen Rolle im Lysinabbauweg und ihres Potenzials als Biomarker für das Diabetesrisiko einzigartig. Im Gegensatz zu L-Glutaminsäure und L-Asparaginsäure, die proteinogene Aminosäuren sind, ist this compound nicht-proteinogen und hat unterschiedliche Stoffwechselfunktionen .

Wirkmechanismus

Target of Action

L-2-Aminoadipic acid primarily targets glutamine synthetase and γ-glutamylcysteine synthetase . These enzymes play crucial roles in amino acid metabolism. Glutamine synthetase is involved in the biosynthesis of glutamine, an amino acid that serves as a nitrogen source for many biosynthetic reactions. γ-Glutamylcysteine synthetase is the first enzyme of the glutathione biosynthetic pathway, which is essential for cellular defense against oxidative stress .

Mode of Action

L-2-Aminoadipic acid acts as an inhibitor of glutamine synthetase and γ-glutamylcysteine synthetase . By inhibiting these enzymes, it disrupts the normal metabolic processes involving glutamine and glutathione, leading to changes in cellular metabolism .

Biochemical Pathways

L-2-Aminoadipic acid is a metabolite in the principal biochemical pathway of lysine . It is an intermediate in the metabolism (i.e., breakdown or degradation) of lysine and saccharopine . In higher fungi, lysine is biosynthesized via the α-aminoadipate (AAA) pathway . This pathway functions differently in different groups of organisms. While yeast and filamentous fungi use this pathway primarily to synthesize lysine, animals and plants use the same pathway in the reverse direction to metabolize lysine .

Pharmacokinetics

It has been found to be present in higher levels in diabetic patients , suggesting that it may be involved in glucose metabolism and could potentially influence the bioavailability of glucose in the body .

Result of Action

L-2-Aminoadipic acid modulates glucose metabolism and is present in higher levels in diabetic patients . It plays a key role in suppressing autophagy in C2C12 myotubes . Autophagy is a cellular process involved in the degradation and recycling of cellular components, and its suppression can lead to changes in cellular function and metabolism .

Action Environment

The action of L-2-Aminoadipic acid can be influenced by various environmental factors. For instance, it has been found that the levels of L-2-Aminoadipic acid are elevated in the adipose tissue of mice fed a high-fat diet compared to those fed a standard diet . This suggests that dietary factors can influence the levels and activity of L-2-Aminoadipic acid in the body .

Biochemische Analyse

Biochemical Properties

L-2-Aminoadipic acid interacts with various enzymes and proteins. It inhibits glutamine synthetase and γ-glutamylcysteine synthetase . It also plays a key role in suppressing autophagy in C2C12 myotubes .

Cellular Effects

L-2-Aminoadipic acid modulates glucose metabolism and is present in higher levels in diabetic patients . It influences cell function by affecting metabolic pathways and enzyme activity.

Molecular Mechanism

At the molecular level, L-2-Aminoadipic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

L-2-Aminoadipic acid is involved in the catabolism of lysine saccharopine (SAC)/pipecolic acid (PIP) pathways . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: L-2-Aminoadipinsäure kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die mikrobielle Fermentation von Lysin. Der Prozess umfasst den Katabolismus von Lysin über die Saccharopin- und Pipecolinsäurewege . Eine andere Methode beinhaltet die chemische Synthese aus Adipinsäure durch eine Reihe von Reaktionen, einschließlich Aminierung und Hydrolyse .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound basiert häufig auf mikrobieller Fermentation aufgrund ihrer Effizienz und Umweltfreundlichkeit. Der Prozess beinhaltet die Verwendung genetisch veränderter Stämme von Escherichia coli, um die Produktionsausbeute zu steigern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-2-Aminoadipinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann zu 2-Aminoadipatsemialdehyd oxidiert werden.

Reduktion: Reduktionsreaktionen können sie in verschiedene Aminoderivate umwandeln.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Die Bedingungen variieren je nach einzuführendem Substituenten, beinhalten aber typischerweise Katalysatoren und spezifische Lösungsmittel

Hauptprodukte:

Oxidation: 2-Aminoadipatsemialdehyd.

Reduktion: Verschiedene Aminoderivate.

Substitution: Produkte hängen von dem eingeführten Substituenten ab

Vergleich Mit ähnlichen Verbindungen

- L-2-Aminobutyric acid

- L-Glutamic acid

- L-Aspartic acid

- D-2-Aminoadipic acid

Comparison: L-2-Aminoadipic acid is unique due to its specific role in the lysine degradation pathway and its potential as a biomarker for diabetes risk. Unlike L-Glutamic acid and L-Aspartic acid, which are proteinogenic amino acids, L-2-Aminoadipic acid is non-proteinogenic and has distinct metabolic functions .

Eigenschaften

IUPAC Name |

(2S)-2-aminohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIFNHCXNCRBQI-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017096 | |

| Record name | L-alpha-Aminoadipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aminoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.2 mg/mL | |

| Record name | Aminoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1118-90-7 | |

| Record name | L-α-Aminoadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-alpha-Aminoadipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-alpha-Aminoadipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOADIPIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZH74L7SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aminoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196 - 198 °C | |

| Record name | Aminoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

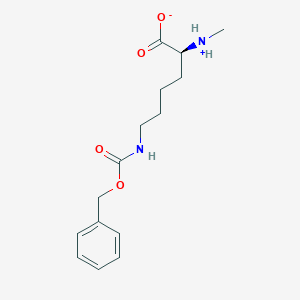

![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)

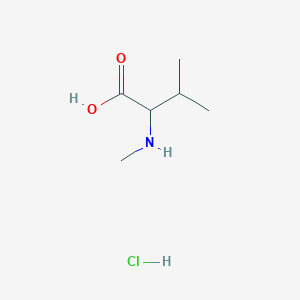

![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)